6-Bromo-N,N-diethylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,N-diethylpyridazin-4-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-diethylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of diethylamine groups. One common method involves the reaction of 4-chloropyridazine with bromine to form 4-bromo-6-chloropyridazine. This intermediate is then reacted with diethylamine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-N,N-diethylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N-dimethylpyridazin-4-amine: Similar in structure but with dimethyl groups instead of diethyl groups.
4-Bromo-N,N-diethylpyridazin-3-amine: Similar but with the bromine atom at a different position.
6-Chloro-N,N-diethylpyridazin-4-amine: Similar but with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-N,N-diethylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12BrN3 |
---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
6-bromo-N,N-diethylpyridazin-4-amine |
InChI |
InChI=1S/C8H12BrN3/c1-3-12(4-2)7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
CDRVCVVMMCMGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.